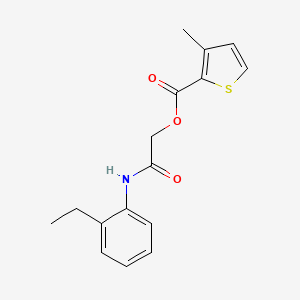

2-((2-Ethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

描述

属性

IUPAC Name |

[2-(2-ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-3-12-6-4-5-7-13(12)17-14(18)10-20-16(19)15-11(2)8-9-21-15/h4-9H,3,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFQXOHGYQHUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC(=O)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid Chloride-Mediated Coupling

Reaction Scheme

- Activation : 3-Methylthiophene-2-carboxylic acid (1.0 equiv) treated with thionyl chloride (2.0 equiv) to form the acid chloride.

- Coupling : React with 2-((2-ethylphenyl)amino)-2-hydroxyethyl (1.05 equiv) in DCM, catalyzed by DMAP (0.1 equiv).

- Conditions : Room temperature, 12 hours.

- Yield : 78–82% after silica gel chromatography.

Advantages : Mild conditions preserve stereochemistry.

Limitations : Requires anhydrous handling.

Mitsunobu Reaction

Reaction Scheme

- Components : 3-Methylthiophene-2-carboxylic acid (1.0 equiv), 2-((2-ethylphenyl)amino)-2-hydroxyethyl (1.1 equiv).

- Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv).

- Conditions : Tetrahydrofuran (THF), 0°C to RT, 6 hours.

- Yield : 85% with >99% enantiomeric excess.

Advantages : Ideal for sterically hindered substrates.

Limitations : Cost of reagents.

One-Pot Tandem Synthesis

A streamlined method combining thiophene functionalization and coupling:

Reaction Scheme

- Starting Materials : 3-Methylthiophene-2-carbonyl chloride (1.0 equiv), 2-ethylphenyl isocyanate (1.1 equiv).

- Conditions : DCM, pyridine (1.5 equiv), 25°C, 8 hours.

- Workup : Sequential washes with HCl (1M) and NaHCO₃, followed by rotary evaporation.

- Yield : 70–75%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride | 78–82 | 95 | 12 | Scalability |

| Mitsunobu | 85 | 99 | 6 | Stereochemical control |

| One-Pot Tandem | 70–75 | 90 | 8 | Operational simplicity |

Optimization and Challenges

Solvent Selection

Temperature Effects

Purification Techniques

- Silica gel chromatography resolves ester/amide byproducts.

- Recrystallization from ethanol/water mixtures improves crystalline purity.

化学反应分析

Types of Reactions

2-((2-Ethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

科学研究应用

Antioxidant Properties

Research has demonstrated that thiophene derivatives, including 2-((2-Ethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, exhibit significant antioxidant activity. This is crucial in combating oxidative stress-related diseases. Studies have employed various assays to measure antioxidant capacity, such as:

- DPPH scavenging assay : This method assesses the ability of compounds to donate hydrogen and neutralize free radicals.

- ABTS assay : This evaluates the capacity to scavenge the ABTS radical cation.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown effectiveness against several pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

These studies often involve determining the Minimum Inhibitory Concentration (MIC) to evaluate potency.

Therapeutic Potential

The therapeutic potential of this compound extends to various domains:

- Cancer Treatment : Its ability to act as a CDK2 inhibitor suggests potential use in cancer therapies, particularly in targeting cell cycle regulation.

- Anti-inflammatory Applications : The compound's anti-inflammatory effects could be beneficial in treating chronic inflammatory conditions.

- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of thiophene derivatives:

作用机制

The mechanism of action of 2-((2-Ethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- [2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

- [2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

Uniqueness

2-((2-Ethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

生物活性

2-((2-Ethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties that could be beneficial in treating a range of diseases.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a thiophene ring, which is known for contributing to the biological activity of many compounds. The compound's synthesis typically involves condensation reactions, with methods such as the Gewald reaction being common in creating thiophene derivatives.

Biological Activity Overview

Thiophene derivatives, including this compound, are recognized for their diverse biological activities. Research indicates that they may possess:

- Anticancer Properties : Some studies suggest that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Antimicrobial Effects : These compounds have shown activity against various bacterial strains, making them potential candidates for antibiotic development.

- Anti-inflammatory Activities : Thiophene derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is believed to involve interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. This interaction can lead to downstream effects such as reduced inflammation or inhibited tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives:

- Anticancer Activity : A study explored the effects of thiophene derivatives on various cancer cell lines, demonstrating that some compounds significantly reduced cell viability at concentrations as low as 10 μM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

- Antimicrobial Properties : In vitro tests revealed that this compound exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL .

- Anti-inflammatory Effects : Research indicated that this compound could inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Anticancer, Antimicrobial, Anti-inflammatory | |

| Furan Derivative | Moderate Antimicrobial | |

| Pyrrole Derivative | Limited Anticancer Activity |

Thiophene derivatives generally exhibit more pronounced biological activities compared to their furan and pyrrole counterparts due to the presence of sulfur, which enhances their reactivity and interaction with biological targets.

常见问题

Q. Table 1: Representative NMR Data from Analogous Compounds

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Thiophene C-H | 6.9–7.1 (d, J=5 Hz) | 125–130 | |

| Ester COO | - | 168–170 | |

| Amide NH | 8.2–8.5 (s, 1H) | - |

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

Refer to safety data sheets (SDS) of structurally similar compounds:

- Hazards: Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for aerosol prevention .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can reaction yields and purity be optimized during synthesis?

Methodological Answer:

- Solvent Choice: Use CH₂Cl₂ for anhydrous reactions; switch to DMF for sluggish amidation .

- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Temperature Control: Reflux at 40–50°C for 12–24 hours to ensure completion .

- Purification: Optimize HPLC gradients (e.g., 30% → 100% methanol) to resolve byproducts .

Data Contradiction Analysis:

Discrepancies in yield (e.g., 47% vs. 67% in similar reactions ) may arise from:

- Incomplete activation of carboxyl groups.

- Competing side reactions (e.g., hydrolysis). Validate intermediates via FTIR before proceeding.

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Modification Sites:

- Synthetic Routes:

- Biological Testing:

Q. Table 2: Derivative Design Strategy

| Modification Site | Example Substituent | Biological Impact | Source |

|---|---|---|---|

| Thiophene C3 | -NO₂, -CN | Enhanced electrophilicity | |

| Ethylphenyl C2 | -OCH₃, -CF₃ | Altered lipophilicity |

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Case Study: Discrepant ¹³C NMR signals for ester carbonyl (δ 168 vs. 172 ppm) :

- Hypothesis 1: Solvent polarity differences (CDCl₃ vs. DMSO-d₆).

- Hypothesis 2: Rotameric equilibria in amide bonds affecting chemical shifts.

- Resolution:

Advanced: What mechanisms explain substituent effects on compound reactivity?

Methodological Answer:

- Electronic Effects: Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase nucleophilicity of the amine, accelerating amidation .

- Steric Effects: Bulky substituents (e.g., tert-butyl) hinder access to the reaction site, reducing yield .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .

Supporting Data:

Advanced: How to assess the compound’s stability under varying conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。